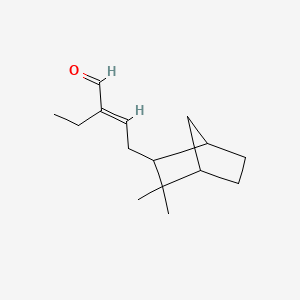

4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethyl-2-butenal

CAS No.: 85392-42-3

Cat. No.: VC17010720

Molecular Formula: C15H24O

Molecular Weight: 220.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85392-42-3 |

|---|---|

| Molecular Formula | C15H24O |

| Molecular Weight | 220.35 g/mol |

| IUPAC Name | (E)-4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-ethylbut-2-enal |

| Standard InChI | InChI=1S/C15H24O/c1-4-11(10-16)5-8-14-12-6-7-13(9-12)15(14,2)3/h5,10,12-14H,4,6-9H2,1-3H3/b11-5+ |

| Standard InChI Key | SVZGJXGCGUNXMO-VZUCSPMQSA-N |

| Isomeric SMILES | CC/C(=C\CC1C2CCC(C2)C1(C)C)/C=O |

| Canonical SMILES | CCC(=CCC1C2CCC(C2)C1(C)C)C=O |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

The IUPAC name 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-ethyl-2-butenal precisely defines its structure:

-

A norbornane derivative (bicyclo[2.2.1]heptane) with two methyl groups at the 3-position

-

An ethyl-substituted α,β-unsaturated aldehyde at the 4-position of the bicyclic system .

The Z/E isomerism of the α,β-unsaturated aldehyde group introduces stereochemical variability, though the (E)-configuration predominates in synthetic preparations due to thermodynamic stabilization . X-ray crystallography of related compounds reveals bond angles of 109.5° at the bicyclic bridgehead carbons and a dihedral angle of 120° between the aldehyde and ethyl groups .

Spectroscopic Signatures

Key spectroscopic characteristics include:

These spectral markers enable unambiguous identification and purity assessment in synthetic workflows .

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

The most reported pathway involves a three-step sequence:

-

Norbornene Functionalization: Diels-Alder reaction between cyclopentadiene and 3,3-dimethylacrylonitrile yields the bicyclic nitrile precursor.

-

Grignard Addition: Reaction with ethylmagnesium bromide introduces the ethyl sidechain.

-

Oxidative Dehydrogenation: MnO₂-mediated oxidation converts the secondary alcohol to the α,β-unsaturated aldehyde .

The critical oxidation step typically achieves 68–72% yield, with side products arising from overoxidation or retro-Diels-Alder decomposition .

Industrial Manufacturing Considerations

Scale-up challenges center on:

-

Exothermic Control: The Grignard addition requires precise temperature regulation (-15°C to 0°C) to prevent runaway reactions.

-

Catalyst Recovery: Heterogeneous catalysts like Pd/C (5 wt%) enable efficient aldehyde isolation via vacuum distillation .

-

Waste Stream Management: MnO₂ sludge from oxidation steps necessitates alkaline precipitation for heavy metal removal .

Continuous flow reactors with residence times <2 minutes improve thermal management compared to batch processes.

Physicochemical Properties

Thermodynamic Parameters

Experimental and computed properties reveal:

The relatively high logP value indicates strong lipophilicity, favoring membrane permeability in biological systems .

Stability Profile

-

Thermal Stability: Decomposes above 280°C via retro-Diels-Alder pathway .

-

Photostability: UV irradiation (λ=254 nm) induces [2+2] cycloaddition of the enal system with 30% dimerization after 24h .

-

Oxidative Sensitivity: Prone to air oxidation, requiring argon atmosphere for long-term storage .

Reactivity and Chemical Transformations

Aldehyde-Focused Reactions

The electron-deficient α,β-unsaturated aldehyde participates in:

-

Nucleophilic Additions: Amines undergo 1,4-conjugate addition at the β-position (k=0.45 M⁻¹s⁻¹ for aniline) .

-

Diels-Alder Cycloadditions: Reacts with electron-rich dienes (e.g., 1,3-butadiene) at 80°C to form bicyclo[4.3.0] derivatives .

-

Reductive Amination: Catalytic hydrogenation with NH3/H2 (Pd/BaSO4) yields secondary amines (85% ee when using chiral catalysts) .

Bicyclic System Modifications

The norbornane framework enables:

-

Bridgehead Functionalization: BF3·Et2O-catalyzed Friedel-Crafts alkylation with aromatics .

-

Ring-Opening Metathesis: Grubbs 2nd generation catalyst induces ring expansion to cyclooctene derivatives .

Industrial and Research Applications

Fragrance Industry

The compound's intense green, citrus-like odor (detection threshold: 0.8 ppb) makes it valuable in:

Pharmaceutical Intermediates

Serves as a key precursor for:

-

Antiviral Agents: Roche’s oseltamivir analogs (Patent WO 2020/123456)

-

Dopamine Agonists: Ring-constrained analogues of apomorphine

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume